Bienvenue dans la boutique en ligne BenchChem!

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine

Lipophilicity Membrane permeability CNS drug discovery

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine (CAS 900704-46-3) is a substituted benzylamine building block with molecular formula C16H19NO2 and molecular weight 257.33 g/mol. The compound features a primary aminomethyl group at the para position, a methoxy group at the meta position, and a 4-methylbenzyl ether protecting group at the para position relative to the aminomethyl substituent.

Molecular Formula C16H19NO2
Molecular Weight 257.333
CAS No. 900704-46-3
Cat. No. B2984348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine
CAS900704-46-3
Molecular FormulaC16H19NO2
Molecular Weight257.333
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OC
InChIInChI=1S/C16H19NO2/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-9H,10-11,17H2,1-2H3
InChIKeyVJCYYWCAVIRBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine (CAS 900704-46-3): Procurement-Relevant Chemical Identity and Baseline Properties


(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine (CAS 900704-46-3) is a substituted benzylamine building block with molecular formula C16H19NO2 and molecular weight 257.33 g/mol . The compound features a primary aminomethyl group at the para position, a methoxy group at the meta position, and a 4-methylbenzyl ether protecting group at the para position relative to the aminomethyl substituent . It is supplied as a research-grade intermediate with standard purity of 98% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . Its computed physicochemical profile—LogP of 3.04, topological polar surface area (TPSA) of 44.48 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—positions it as a moderately lipophilic, low-polarity primary amine scaffold suitable as a versatile synthetic intermediate .

Why Generic Substitution of (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine with Unprotected or Simpler Benzylamine Analogs Fails to Reproduce Key Property Profiles


In-class benzylamine derivatives cannot be interchanged with (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine without altering critical molecular properties relevant to both synthetic trajectory and biological assay performance. The target compound's 4-methylbenzyl ether substituent simultaneously serves as a phenolic protecting group and a lipophilicity modulator, producing a LogP of approximately 3.04 and reducing hydrogen bond donor count to one—the primary amine only . In contrast, the unprotected phenol analog vanillylamine (4-hydroxy-3-methoxybenzylamine, CAS 1196-92-5) possesses a substantially lower LogP of approximately 1.56 and two hydrogen bond donors (amine plus phenol OH) . The unsubstituted benzyl ether analog (4-benzyloxy-3-methoxybenzylamine, CAS 67023-43-2) has a lower ACD-predicted LogP of 2.48, lacking the lipophilicity increment conferred by the para-methyl substituent . These property differences translate into divergent membrane permeability, metabolic stability, and synthetic derivatization outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine vs. Closest Structural Analogs


LogP Elevation of ~1.5 Units vs. Vanillylamine Confers ~30-Fold Higher Lipophilicity for Membrane-Permeability-Sensitive Applications

The target compound exhibits a computed LogP of 3.04 , compared to vanillylamine (4-hydroxy-3-methoxybenzylamine, CAS 1196-92-5), which has a reported LogP of approximately 1.56 . This ΔLogP of approximately +1.48 corresponds to a theoretical ~30-fold increase in octanol-water partition coefficient. The higher LogP of the target compound is driven by replacement of the free phenolic -OH in vanillylamine with the 4-methylbenzyl ether moiety.

Lipophilicity Membrane permeability CNS drug discovery

Single Hydrogen Bond Donor in Target Compound vs. Two in Vanillylamine Reduces Passive Permeability Barrier

The target compound contains exactly one hydrogen bond donor (the primary amine -NH2), as documented in its vendor-published computed properties . Vanillylamine, its closest phenolic analog, possesses two hydrogen bond donors (the primary amine plus the free phenolic -OH) [1]. This difference is mechanistically significant: analyses of CNS vs. non-CNS marketed drugs demonstrate that CNS-penetrant compounds exhibit fewer hydrogen bond donors (p < 0.05), a property that enhances passive membrane permeability [2].

Hydrogen bond donor Passive permeability Drug-likeness

4-Methyl Substituent on Benzyl Ether Adds ~0.5 LogP Units vs. Unsubstituted Benzyl Analog (CAS 67023-43-2)

The target compound's 4-methylbenzyl ether substituent provides additional lipophilicity compared to the unsubstituted benzyl ether analog 4-benzyloxy-3-methoxybenzylamine (CAS 67023-43-2). The target compound has a computed LogP of 3.04 , while the benzyl analog has an ACD-predicted LogP of 2.48-2.52 . The ΔLogP of +0.52 to +0.56 is attributable to the single para-methyl group on the benzyl ring. Supporting this, the independently measured LogP of benzyl p-tolyl ether itself is 3.57 [1], consistent with the methyl group contributing approximately +0.5 to +1.0 LogP units over unsubstituted benzyl phenyl ether.

Structure-property relationship LogP tuning Benzyl ether modification

Primary Amine Functionality Offers Broader Derivatization Scope vs. N-Methyl Secondary Amine Analog (CAS 880808-24-2)

The target compound bears a primary aminomethyl group (-CH2NH2), enabling a wider array of synthetic transformations compared to its N-methyl secondary amine analog N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-methylamine (CAS 880808-24-2). Primary benzylamines can undergo reductive amination with aldehydes, direct amide coupling with carboxylic acids, sulfonamide formation, urea formation with isocyanates, and imine condensation—all without steric hindrance from N-alkyl substitution . The N-methyl analog, in contrast, is limited to further N-alkylation to tertiary amines or quaternization, and its secondary amine has reduced nucleophilicity for certain transformations .

Synthetic versatility Primary amine Derivatization Medicinal chemistry

Higher Certified Purity (98%) and Multi-Method QC Documentation vs. 95% Purity Standard for Closest Analogs

The target compound is offered at a standard purity of 98% with multi-method batch quality control including NMR, HPLC, and GC analyses . In comparison, the N-methyl analog (CAS 880808-24-2) is supplied at 95% purity , and the unsubstituted benzyl ether analog (CAS 67023-43-2) is also supplied at 95% purity [1]. The 3-percentage-point purity advantage reduces the total impurity burden from up to 5% to a maximum of 2%, which can be critical in biological assays where trace impurities may produce confounding activity.

Chemical purity Quality control Batch consistency Procurement specification

Optimal Research and Procurement Application Scenarios for (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Libraries Requiring Enhanced Membrane Permeability and CNS Drug-Like Property Profiles

When constructing compound libraries intended for cell-based phenotypic screening or CNS target engagement, the target compound's LogP of ~3.04 and single HBD count make it a more appropriate choice than vanillylamine (LogP ~1.56, 2 HBDs). The ~30-fold higher lipophilicity and reduced hydrogen bonding capacity align with the established property ranges of CNS-penetrant drugs, where fewer HBDs and greater lipophilicity are statistically associated with successful blood-brain barrier penetration (p < 0.05) [1]. Procurement of the target compound over vanillylamine for CNS-focused libraries is supported by these measured property differences.

Parallel Medicinal Chemistry Derivatization Workflows Requiring a Multi-Functional Primary Amine Scaffold

The target compound's primary benzylamine functionality supports at least five distinct derivatization chemistries—amide coupling, reductive amination, sulfonamide formation, urea synthesis, and imine condensation—from a single intermediate scaffold . In contrast, the N-methyl secondary amine analog (CAS 880808-24-2) is restricted to fewer transformation pathways [1]. For medicinal chemistry groups running parallel library synthesis, procuring the primary amine target compound maximizes the chemical space accessible from a single building block inventory item.

High-Throughput Biological Screening Where Trace Impurity Interference Must Be Minimized

The target compound's certified 98% purity with multi-method QC documentation (NMR, HPLC, GC) provides a quantifiably lower impurity burden (≤2%) compared to the 95% purity standard of the N-methyl analog and benzyl ether analog (≤5% impurities) [1]. In high-throughput screening campaigns where false positives from trace impurities can consume significant follow-up resources, the 60% reduction in maximum impurity levels offers a meaningful procurement advantage. The availability of batch-specific QC documentation further supports data reproducibility requirements.

Lipophilicity-Tuned Building Block Selection for Property-Based Drug Design

When a project requires systematic tuning of LogP within a benzylamine scaffold series, the target compound's 4-methylbenzyl ether provides a defined +0.5 LogP increment over the unsubstituted benzyl analog (CAS 67023-43-2, ACD/LogP 2.48) . This intermediate lipophilicity step—between the benzyl analog (LogP ~2.5) and more lipophilic dibenzyl variants—allows medicinal chemists to probe structure-property relationships with finer granularity. Procurement of both the target compound and its benzyl analog enables matched molecular pair analysis to isolate the contribution of the para-methyl substituent.

Quote Request

Request a Quote for (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.